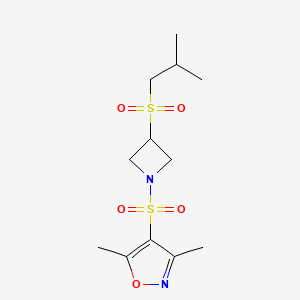
4-((3-(Isobutylsulfonyl)azetidin-1-yl)sulfonyl)-3,5-dimethylisoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-((3-(Isobutylsulfonyl)azetidin-1-yl)sulfonyl)-3,5-dimethylisoxazole” is a complex organic molecule. It contains an isoxazole ring, which is a five-membered ring with two nonadjacent heteroatoms (one nitrogen atom and one oxygen atom). The molecule also contains an azetidine ring, which is a four-membered ring with one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an isoxazole ring and an azetidine ring, both of which are heterocyclic structures. The isobutylsulfonyl groups attached to the azetidine ring would likely impart significant steric hindrance .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-rich heterocycles and the sulfonyl groups. Isoxazoles can undergo a variety of reactions, including nucleophilic substitutions and additions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of polar sulfonyl groups and heterocycles would likely make the compound relatively polar .Applications De Recherche Scientifique
Antibacterial Activity Enhancement through Chemical Modification
Chemical modification of sulfazecin derivatives, including structures similar to 4-((3-(Isobutylsulfonyl)azetidin-1-yl)sulfonyl)-3,5-dimethylisoxazole, has been explored to improve antibacterial activity. Studies on 3-[2-(2-aminothiazol-4-yl)-(Z)-2-(substituted oxyimino)-acetamido]-4-(substituted methyl)-2-azetidinone-1-sulfonic acids have identified the carbamoyloxymethyl group as beneficial for enhancing antibacterial properties against Gram-negative bacteria, including Pseudomonas aeruginosa. This approach underscores the potential of chemical modification in developing effective antibacterial agents (Sendai et al., 1985).
Antifungal Azoles Comparative Study
Research involving antifungal activities of azole compounds, although not directly mentioning 4-((3-(Isobutylsulfonyl)azetidin-1-yl)sulfonyl)-3,5-dimethylisoxazole, emphasizes the importance of structural variation in combating fungal infections. A study comparing the efficacy of different azole compounds against a variety of fungal pathogens highlighted ketoconazole as particularly potent, showcasing the significance of molecular structure on antifungal activity (Hoeprich & Merry, 1984).
Synthesis of β-Lactam Antibiotics Derivatives
The synthesis of β-lactam antibiotics derivatives, including 4-carbamoyl-2-azetidinone-1-sulfonic acid derivatives, aims at improving antibacterial activity through chemical modification. One compound, (3S, 4S)-3-[2-(2-aminothiazol-4-yl)-(Z)-2-(1-carboxy-1-methylethoxyimino) acetamido]-4-carbamoyl-2-azetidinone-1-sulfonic acid, demonstrated potent antibacterial efficacy, comparable to that of carumonam against gram-negative bacteria. This line of research showcases the potential of chemical modification in enhancing the effectiveness of β-lactam antibiotics (Sendai et al., 1985).
Mécanisme D'action
The mechanism of action of this compound would depend on its intended use. For instance, if it’s intended for use as a pharmaceutical, it would interact with biological targets in the body to exert its effects.
Propriétés
IUPAC Name |
3,5-dimethyl-4-[3-(2-methylpropylsulfonyl)azetidin-1-yl]sulfonyl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O5S2/c1-8(2)7-20(15,16)11-5-14(6-11)21(17,18)12-9(3)13-19-10(12)4/h8,11H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZNPIPSCQKYNAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CC(C2)S(=O)(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Chloro-2-[(3-chlorobenzyl)sulfanyl]-1,3-benzoxazole](/img/structure/B2822560.png)
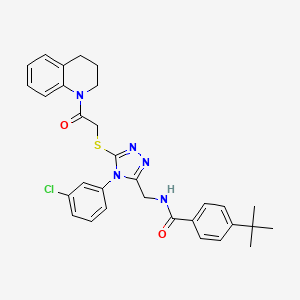
![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pentanamide](/img/structure/B2822563.png)
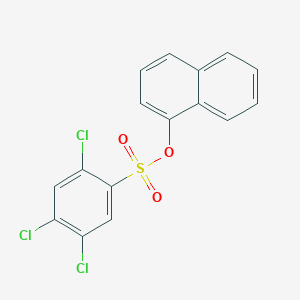
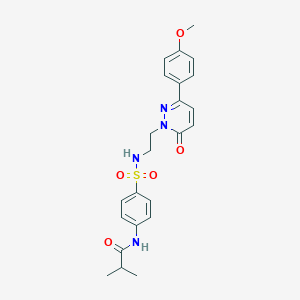
![(1S,2R,6S,7R)-3-Oxatricyclo[5.3.0.02,6]decan-8-one](/img/structure/B2822567.png)
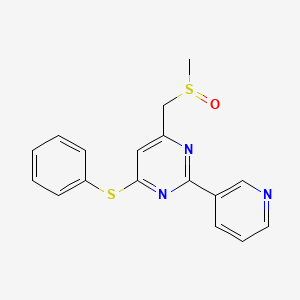
![(3Z)-3-{[(4-acetylphenyl)amino]methylene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2822569.png)
![8-Methylspiro[3,4-dihydro-2H-1-benzoxepine-5,2'-oxirane]](/img/structure/B2822570.png)
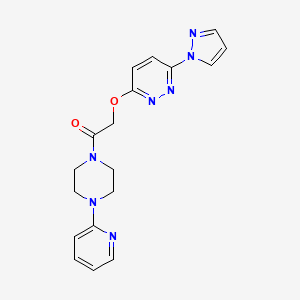
![ethyl 2-(2-((1-(2-chlorobenzyl)-1H-indol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2822575.png)
![1-[2-(Difluoromethyl)-2,6-dimethylmorpholin-4-yl]prop-2-en-1-one](/img/structure/B2822578.png)
